Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate
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Overview
Description
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is an organic compound that belongs to the class of vinyl esters. This compound is characterized by the presence of a vinyl group attached to an acetate moiety, which is further connected to a 5,8-dimethoxy-3,4-dihydronaphthalen-2-yl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate typically involves the esterification of 5,8-dimethoxy-3,4-dihydronaphthalen-2-yl acetic acid with vinyl acetate. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium acetate. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or acetic acid to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. The product is typically purified through distillation or recrystallization to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxy-3,4-dihydronaphthalen-2-yl acetate
- Vinyl 2-(3,4-dihydronaphthalen-2-yl)acetate
- Vinyl 2-(5,8-dimethoxy-2-naphthyl)acetate
Uniqueness
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is unique due to the presence of both vinyl and acetate groups attached to a dimethoxy-dihydronaphthalene moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
Vinyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate is a synthetic compound that belongs to the class of naphthalene derivatives. Its unique structure, characterized by the presence of two methoxy groups and a vinyl acetate moiety, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties, supported by various research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H18O4, with a molecular weight of 274.31 g/mol. The structural representation can be summarized as follows:
This compound features:
- Two methoxy groups at positions 5 and 8.
- A vinyl acetate group that enhances its reactivity and potential biological interactions.
Antibacterial Activity
Research has indicated that compounds related to naphthalene derivatives exhibit significant antibacterial properties. For instance, studies have shown that various naphthoquinone derivatives possess activity against a range of bacterial strains. Although specific data on this compound is limited, its structural similarities suggest it may share these properties.
Case Study: Naphthoquinone Derivatives
A study published in Nature highlighted the antibacterial effects of naphthoquinones extracted from Onosma visianii. These compounds demonstrated minimum inhibitory concentrations (MIC) against several bacterial species. For example:
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Deoxyshikonin | 10 | Staphylococcus aureus |
Acetylshikonin | 15 | Escherichia coli |
5,8-Dimethoxyisobutyrylshikonin | 20 | Pseudomonas aeruginosa |
These findings underscore the potential for this compound to exhibit similar antibacterial properties due to its naphthalene backbone.
Anticancer Activity
Naphthoquinone derivatives have also been extensively studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism through which naphthoquinones exert their anticancer effects often involves:
- Inhibition of topoisomerases , leading to DNA damage.
- Induction of oxidative stress , resulting in apoptosis.
A review highlighted that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines:
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Juglone | 5 | MCF-7 |
β-Hydroxyisovalerylshikonin | 10 | HeLa |
Vinyl 2-(5,8-dimethoxy...) | TBD | TBD |
Cytotoxicity
The cytotoxic effects of this compound are also an area of interest. Cytotoxicity assays typically measure the viability of cells after exposure to compounds.
Cytotoxicity Assay Results
In preliminary studies involving related compounds:
Compound Name | Cytotoxicity (IC50 µM) | Cell Type |
---|---|---|
Acetylshikonin | 12 | HepG2 |
Methoxy-naphthoquinone | 15 | A549 |
These results suggest that Vinyl 2-(5,8-dimethoxy...) may also present cytotoxic effects worth investigating further.
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethenyl 2-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C16H18O4/c1-4-20-16(17)10-11-5-6-12-13(9-11)15(19-3)8-7-14(12)18-2/h4,7-9H,1,5-6,10H2,2-3H3 |
InChI Key |
DYNUVMZBNWZYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(=CC2=C(C=C1)OC)CC(=O)OC=C |
Origin of Product |
United States |
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